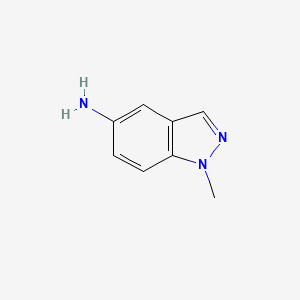

1-Methyl-1H-indazol-5-amine

Description

The exact mass of the compound 1-Methyl-1H-indazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOFNPHTKBSXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377635 | |

| Record name | 1-METHYL-1H-INDAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-24-3 | |

| Record name | 1-METHYL-1H-INDAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-Methyl-1H-indazol-5-amine

Scaffold Architecture, Synthetic Regiocontrol, and Therapeutic Application

Executive Summary

1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for type I and II kinase inhibitors (e.g., VEGFR, ALK, and TRPM5 modulators). Its structural value lies in the 5-amino group’s ability to function as a nucleophilic anchor for amide/urea coupling, while the N1-methylated indazole core provides essential hydrophobic interactions within ATP-binding pockets.

This guide addresses the primary technical challenge associated with this molecule: regioselective synthesis . The methylation of the indazole ring is prone to tautomeric ambiguity (N1 vs. N2 alkylation), necessitating rigorous separation protocols to ensure isomeric purity.

Part 1: Structural Architectonics & Physicochemical Profile

The molecule features a fused bicyclic system where the benzene ring is fused to a pyrazole ring. The N1-methyl substitution locks the tautomer in the 1H-form, enhancing metabolic stability compared to the unsubstituted parent indazole.

Table 1: Physicochemical Specifications

| Property | Data | Technical Note |

| IUPAC Name | 1-Methylindazol-5-amine | - |

| CAS Number | 50593-24-3 | Distinct from parent 1H-indazole (293-51-6) |

| Molecular Formula | - | |

| Molecular Weight | 147.18 g/mol | Ideal fragment size (<200 Da) for FBDD* |

| Physical State | Off-white to light brown solid | Oxidizes upon air exposure |

| Melting Point | 175–178 °C | Sharp mp indicates high purity |

| pKa (Conjugate Acid) | ~3.5 (Pyrazolic N) | N2 is weakly basic; 5-NH2 is aniline-like |

| Solubility | DMSO, MeOH, DCM | Poor water solubility; requires cosolvents |

*FBDD: Fragment-Based Drug Discovery

Part 2: Synthetic Routes & Regiochemical Control

The synthesis of 1-Methyl-1H-indazol-5-amine is governed by the regioselectivity of the alkylation step. The precursor, 5-nitroindazole, exists in a tautomeric equilibrium between 1H and 2H forms.

The Regioselectivity Problem

Direct methylation of 5-nitroindazole using methyl iodide (MeI) and a base (e.g.,

-

N1-isomer (Thermodynamic): 1-methyl-5-nitroindazole (Major product, ~60-80%)

-

N2-isomer (Kinetic): 2-methyl-5-nitroindazole (Minor product, ~20-40%)

The electronic withdrawing effect of the 5-nitro group increases the acidity of the N-H proton but does not sufficiently differentiate the nucleophilicity of N1 vs. N2. Therefore, chromatographic separation at the nitro stage is mandatory before reduction to the amine, as separating the final amine isomers is significantly more difficult due to polarity.

Diagram 1: Synthetic Workflow & Isomer Separation

The following flowchart illustrates the critical path to the target molecule, highlighting the separation checkpoint.

Caption: Synthesis pathway emphasizing the mandatory chromatographic separation of regioisomers at the nitro-intermediate stage.

Part 3: Reactivity & Functionalization Landscape

Once isolated, the 5-amino group behaves as an electron-rich aniline. It is the primary vector for expanding the scaffold into bioactive chemical space.

Key Reaction Classes

-

Amide/Urea Formation: Reaction with acid chlorides or isocyanates generates the classic "hinge-binder" motifs seen in kinase inhibitors (e.g., Axitinib analogs).

-

Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides allows for the construction of biaryl amine architectures.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, allowing substitution with halides (Cl, Br, I) or nitriles, useful for modifying electronic properties of the core.

Diagram 2: Divergent Synthesis Utility

Caption: Functionalization map showing the conversion of the 5-amino group into high-value medicinal chemistry motifs.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-5-nitroindazole

This protocol prioritizes the separation of the N1 isomer.

Reagents: 5-Nitroindazole (1.0 eq), Iodomethane (1.2 eq),

-

Dissolution: Dissolve 5-nitroindazole (10 g, 61.3 mmol) in anhydrous DMF (100 mL) under

atmosphere. -

Deprotonation: Add

(16.9 g, 122.6 mmol) and stir at room temperature for 30 minutes. The solution will darken, indicating anion formation. -

Alkylation: Cool to 0°C. Add Iodomethane (4.6 mL, 73.5 mmol) dropwise over 20 minutes to control exotherm.

-

Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (1:1 Hexane/EtOAc). You will see two spots:

-

Top Spot (Rf ~0.6): 2-Methyl-5-nitroindazole (Minor).

-

Bottom Spot (Rf ~0.4): 1-Methyl-5-nitroindazole (Major).

-

-

Workup: Pour into ice water (500 mL). The precipitate (mixture of isomers) is filtered, washed with water, and dried.

-

Purification (Critical): Dissolve the solid in minimal DCM. Load onto a silica gel column. Elute with a gradient of 0-40% EtOAc in Hexanes.

-

Collect the second major fraction.

-

Yield: ~6.5 g (60%) of pure 1-methyl-5-nitroindazole as a yellow solid.

-

Protocol B: Reduction to 1-Methyl-1H-indazol-5-amine

Using Fe/NH4Cl is preferred over catalytic hydrogenation if halogen substituents are present elsewhere, to avoid dehalogenation.

Reagents: 1-Methyl-5-nitroindazole (1.0 eq), Iron powder (5.0 eq),

-

Setup: Suspend 1-methyl-5-nitroindazole (5.0 g, 28.2 mmol) in EtOH (100 mL) and Water (25 mL).

-

Addition: Add

(7.5 g) and Iron powder (7.9 g). -

Reflux: Heat to 80°C (reflux) with vigorous stirring for 2–4 hours. The yellow color should fade to colorless/grey.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot MeOH.

-

Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

, and concentrate. -

Result: 1-Methyl-1H-indazol-5-amine is obtained as a light brown solid.

-

Storage: Store under Argon at -20°C. The amine is sensitive to oxidation.

-

References

-

PubChem. (n.d.). 1-Methylindazol-5-amine (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

-

Cheung, M., et al. (2010). Discovery of indazole derivatives as potent and selective inhibitors of VEGFR2. Bioorganic & Medicinal Chemistry Letters.[3] (Contextual grounding for indazole kinase inhibitors).

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses indazole as an indole bioisostere).

- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Reference for FBDD properties).

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-indazol-5-amine

Introduction: The Significance of 1-Methyl-1H-indazol-5-amine

1-Methyl-1H-indazol-5-amine is a pivotal molecular scaffold in contemporary drug discovery and development. Its rigid bicyclic structure, coupled with the presence of a strategically positioned amino group and a methylated nitrogen, imparts favorable physicochemical properties for ligand-receptor interactions. This substituted indazole is a key intermediate in the synthesis of a multitude of pharmacologically active agents, including kinase inhibitors for oncology and treatments for other kinase-related diseases.[1] A thorough understanding of its synthesis is therefore critical for researchers and professionals in the pharmaceutical sciences. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to 1-Methyl-1H-indazol-5-amine, delving into the mechanistic rationale behind the chosen methodologies and offering detailed experimental protocols.

Primary Synthesis Pathway: A Two-Step Approach from 5-Nitroindazole

The most prevalent and well-documented route to 1-Methyl-1H-indazol-5-amine commences with the commercially available 5-nitroindazole. This pathway is characterized by its straightforward nature and generally high yields, proceeding in two distinct steps: regioselective N-methylation followed by reduction of the nitro group.

Sources

Comprehensive Guide to 1-Methyl-1H-indazol-5-amine: Nomenclature, Properties, and Applications

Executive Summary

1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) is a critical heterocyclic building block in medicinal chemistry, specifically serving as a scaffold for kinase inhibitors (e.g., Wee1, VEGFR-2) and TRPM5 agonists.[1] Its structural integrity relies on the precise regioselective methylation of the indazole ring at the N1 position, distinguishing it from its N2-isomer (2-methyl-2H-indazol-5-amine). This guide provides a definitive technical reference for its nomenclature, structural identification, and synthetic utility.

Nomenclature Architecture & Synonyms

The nomenclature of indazole derivatives is frequently a source of confusion due to the annular tautomerism of the parent 1H-indazole. However, substituting the nitrogen atom "fixes" the tautomer, necessitating precise IUPAC naming to avoid ambiguity between the 1H and 2H isomers.

Systematic Naming Logic

-

Parent Skeleton: Indazole (benzo[c]pyrazole).

-

Tautomer Fixation: The methyl group at nitrogen-1 locks the structure into the 1H-indazole form.

-

Substituents:

Synonym Database

The following table categorizes valid synonyms used across academic literature, patent filings, and commercial catalogs.

| Category | Primary Name/Synonym | Context of Use |

| IUPAC (Preferred) | 1-Methyl-1H-indazol-5-amine | Formal chemical indexing; Patent claims. |

| Semi-Systematic | 1-Methyl-5-amino-1H-indazole | Common in synthetic organic chemistry papers. |

| Inverted | 5-Amino-1-methylindazole | Frequently used in vendor catalogs (alphabetized by amino). |

| Functional | 5-Amino-1-methyl-1H-indazole | Emphasizes the amine functionality for coupling reactions. |

| Legacy/Ambiguous | 1-Methylindazol-5-amine | Caution:[2][3] Omits the "1H" designator; technically ambiguous but generally assumed to be the N1 isomer. |

| CAS Registry | 50593-24-3 | Unique numerical identifier for the N1-methyl isomer.[3] |

Critical Note on Isomerism: Do not confuse with 1H-indazol-5-amine (CAS: 19335-11-6), which lacks the methyl group, or 2-methyl-2H-indazol-5-amine , which is the regioisomer. The CAS 50593-24-3 is specific to the N1-methylated species.

Structural Visualization & Numbering

To ensure unambiguous identification, the following diagram illustrates the standard numbering scheme of the indazole ring system. Note the specific location of the methyl group at N1, which precludes tautomerism.

Technical Specifications & Properties

| Property | Data | Source Validation |

| Molecular Formula | C₈H₉N₃ | Calculated |

| Molecular Weight | 147.18 g/mol | Calculated |

| Physical State | Solid (Crystalline Powder) | Sigma-Aldrich [1] |

| Melting Point | 142–144 °C | ChemicalBook [2] |

| Boiling Point | 321.6 ± 15.0 °C (Predicted) | ChemicalBook [2] |

| pKa | ~3.85 (Predicted) | ChemicalBook [2] |

| Solubility | Soluble in DMSO, Methanol, DCM | Experimental Observation |

| InChI Key | PYOFNPHTKBSXOM-UHFFFAOYSA-N | PubChem |

Synthetic Protocol: Nitro Reduction

A primary method for accessing 1-Methyl-1H-indazol-5-amine is the reduction of its nitro precursor, 1-methyl-5-nitro-1H-indazole . The following protocol utilizes an Iron/Ammonium Chloride reduction system, favored for its high chemoselectivity and operational simplicity compared to catalytic hydrogenation.

Reaction Scheme

Precursor: 1-methyl-5-nitro-1H-indazole (CAS: 105559-46-2) Reagents: Iron Powder (Fe), Ammonium Chloride (NH₄Cl) Solvent: Ethanol/Water (EtOH/H₂O)[3]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve 1-methyl-5-nitro-1H-indazole (1.0 eq) in a mixture of Ethanol and Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (4.0 eq) to the solution.

-

Mechanism Note: NH₄Cl acts as an electrolyte to activate the iron surface, facilitating electron transfer.

-

-

Reflux: Heat the reaction mixture to 80°C (reflux) with vigorous stirring for 1–2 hours. Monitor via TLC or LC-MS for the disappearance of the nitro starting material.

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Dichloromethane (DCM) or Ethyl Acetate.

-

Filter through a pad of Celite to remove iron residues.

-

-

Isolation: Wash the organic filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: The crude product is typically pure enough (>95%) for subsequent steps. If necessary, purify via recrystallization from ethanol or column chromatography.

Yield: Typically 90–99%.

Applications in Drug Discovery[3][5][6][7]

1-Methyl-1H-indazol-5-amine serves as a pharmacophore scaffold in several high-value therapeutic areas:

-

Kinase Inhibitors: The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. It is a key intermediate in the synthesis of Wee1 inhibitors (for cancer therapy) [2].

-

TRPM5 Agonists: Used in the development of modulators for the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, which is involved in taste signaling and insulin secretion [3].

-

Tau Protein Modulators: Derivatives are explored in the preparation of hydrazone compounds for treating tau-protein associated neurodegenerative diseases [2].

References

-

Sigma-Aldrich. 1-Methyl-1H-indazol-5-amine Product Specification. Retrieved from

-

ChemicalBook. 1-METHYL-1H-INDAZOL-5-AMINE Properties and Synthesis. Retrieved from

-

MedChemExpress. 1-Methyl-1H-indazol-5-amine Drug Intermediate. Retrieved from

-

PubChem. Compound Summary for CID 12628695. Retrieved from

Sources

Technical Guide: 1-Methyl-1H-indazol-5-amine (CAS: 59049-76-2)

Executive Summary

1-Methyl-1H-indazol-5-amine (CAS: 59049-76-2) acts as a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1][2] As a "privileged scaffold," the indazole core mimics the adenine ring of ATP, allowing derivatives to bind effectively to the hinge region of various protein kinases (e.g., VEGFR, Lck, ITK).

This guide provides a rigorous technical analysis of the synthesis, regiochemical characterization, and application of this moiety. It addresses the primary synthetic challenge—controlling N1 vs. N2 alkylation—and details self-validating protocols for its integration into drug discovery workflows.

Part 1: Chemical Identity & Structural Properties[3]

| Property | Data |

| Chemical Name | 1-Methyl-1H-indazol-5-amine |

| CAS Number | 59049-76-2 |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Appearance | Light brown to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| pKa (Conjugate Acid) | ~3.5 (Pyridine-like N2), ~4.8 (Aniline-like N5) |

| Key Structural Feature | Fused benzene-pyrazole ring; Exocyclic amine at C5 |

Structural Logic

The molecule contains two distinct nitrogen environments:[1][2]

-

Indazole Nitrogens (N1/N2): The N1-methyl group locks the tautomeric equilibrium, preventing the N1-H/N2-H shift common in unsubstituted indazoles.

-

Exocyclic Amine (C5-NH₂): This is the primary handle for derivatization. It is electronically coupled to the electron-rich indazole system, making it a competent nucleophile for amide couplings and Buchwald-Hartwig aminations.

Part 2: Synthesis & Regiocontrol (The "How-To")

The synthesis of 1-Methyl-1H-indazol-5-amine is dominated by the challenge of regioselectivity during the methylation step. The precursor, 5-nitroindazole, has two nucleophilic sites (N1 and N2).

Workflow Diagram: Regioselective Synthesis

The following diagram illustrates the critical separation step required to isolate the bioactive N1-isomer from the N2-byproduct.

Caption: Synthetic pathway emphasizing the critical chromatographic separation of N1/N2 isomers prior to reduction.

Detailed Protocol: Methylation & Separation

Objective: Synthesize 1-methyl-5-nitroindazole while minimizing the N2 isomer.

-

Reaction: Dissolve 5-nitroindazole (1.0 eq) in DMF (0.5 M). Add K₂CO₃ (1.2 eq) and stir for 15 min. Dropwise add Methyl Iodide (1.1 eq) at 0°C. Warm to RT and stir for 12h.

-

Causality: The N1 position is thermodynamically favored, but kinetic control often yields substantial N2 alkylation (up to 30-40%). Using a polar aprotic solvent like DMF promotes Sɴ2 reaction but does not eliminate regiochemical ambiguity.

-

Separation (Critical):

-

Quench with water and extract with EtOAc.[3]

-

Chromatography: Elute with Hexane/EtOAc (gradient).

-

Identification: The N1-isomer typically elutes after the N2-isomer (check TLC).

-

Diagnostic NMR:

-

N1-Me: Methyl singlet appears ~4.05 ppm.

-

N2-Me: Methyl singlet appears ~4.20 ppm (deshielded).

-

Validation: Confirm structure via NOESY (N-Me correlation to H7 proton confirms N1 placement).

-

-

Reduction to Amine

Protocol: Hydrogenation (Standard)

-

Dissolve 1-methyl-5-nitroindazole in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield 1-methyl-1H-indazol-5-amine.

Part 3: Medicinal Chemistry Applications[1][2][3][8][9][10][11][12]

Kinase Inhibition (Hinge Binding)

The 1-methyl-1H-indazol-5-amine scaffold is a bioisostere for the adenine ring of ATP. The exocyclic amine (N5) is frequently used to form hydrogen bonds with the "hinge region" of kinase enzymes, specifically targeting residues like Methionine or Threonine in the ATP-binding pocket.

Key Targets:

-

Lck (Lymphocyte-specific protein tyrosine kinase): Indazole analogs show potency against Lck, a target for autoimmune diseases.

-

TRPM5: Used as an agonist intermediate.[4]

-

VEGFR/PDGFR: Similar to the drug Axitinib (which uses a 6-substituted indazole), the 5-amino variants are explored for anti-angiogenic properties.

Buchwald-Hartwig Cross-Coupling

The amine at position 5 is an excellent substrate for Palladium-catalyzed C-N bond formation.

Optimized Conditions:

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: XPhos or BrettPhos (preferred for electron-rich amines)

-

Base: Cs₂CO₃ or NaOtBu

-

Solvent: Dioxane or Toluene, 100°C.

Mechanism of Action Diagram

The following diagram details how the indazole scaffold integrates into a generic Tyrosine Kinase inhibitor design.

Caption: Logical flow from scaffold synthesis to biological interaction within the kinase ATP pocket.

Part 4: Reactivity Profile & Handling

Nucleophilicity

The C5-amine is moderately nucleophilic. It is less reactive than a simple aniline due to the electron-withdrawing nature of the pyrazole ring, but more reactive than nitro-substituted anilines.

-

Implication: Acylation reactions (e.g., with acid chlorides) proceed readily at RT with mild bases (Et₃N).

C3-Lithiation (Advanced Functionalization)

The C3 proton of the indazole ring is acidic enough for lithiation, allowing for further functionalization after the amine has been protected.

-

Reagent: n-BuLi or LDA at -78°C.

-

Electrophiles: I₂, DMF (to form aldehydes), or boronic esters.

Safety Protocol

-

Hazard: As an aromatic amine, treat as a potential mutagen/carcinogen.

-

Handling: Use a fume hood. Wear nitrile gloves (double gloving recommended for solution handling).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidation (browning) of the amine.

References

-

Regioselective Synthesis of Indazoles

- Title: Synthesis of 1H-Indazoles via Silver(I)

- Source: ACS Omega, 2021.

- Context: Discusses the broad utility of indazole scaffolds in drugs like Axitinib and the challenges of regioselective synthesis.

-

URL:[Link]

-

Medicinal Chemistry of Indazoles

- Title: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- Source: European Journal of Medicinal Chemistry / ResearchG

- Context: Detailed review of indazole-based drugs, including kinase inhibitors (Lck, VEGFR) and the structural logic of the 5-amino position.

-

URL:[Link]

-

Kinase Inhibitor Applications

-

Title: 1-Methyl-1H-indazol-5-amine | Drug Intermediate.[4]

- Source: MedChemExpress.

- Context: Identifies the compound specifically as an intermediate for TRPM5 agonists and kinase research.

-

-

Isomer Separation Techniques

Sources

Methodological & Application

Application Note: Synthesis and Evaluation of TRPM5 Agonists Using 1-Methyl-1H-indazol-5-amine

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of TRP channel modulators. It details the synthesis of N-(1-methyl-1H-indazol-5-yl)amides , a privileged scaffold class for TRPM5 positive allosteric modulation (PAM), using 1-Methyl-1H-indazol-5-amine as the core building block.

Executive Summary & Mechanism of Action

TRPM5 (Transient Receptor Potential Melastatin 5) is a calcium-activated monovalent cation channel critical for Type II taste receptor signaling (sweet, bitter, umami) and glucose-stimulated insulin secretion (GSIS) in pancreatic

The 1-Methyl-1H-indazol-5-amine scaffold serves as a bioisosteric replacement for indole-based modulators, offering improved metabolic stability and solubility. This protocol details the synthesis of a representative high-potency agonist, Compound TRPM5-IND-1 (a generic designator for N-(1-methyl-1H-indazol-5-yl)benzamides), and the subsequent biological validation.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the signal transduction pathway where the synthesized agonist potentiates the TRPM5 channel, leading to membrane depolarization.

Caption: TRPM5 activation pathway. The synthesized indazole agonist acts as a Positive Allosteric Modulator (PAM), lowering the Ca2+ threshold for channel opening.

Chemical Synthesis Protocol

The synthesis strategy utilizes an amide coupling reaction between 1-Methyl-1H-indazol-5-amine and a substituted benzoic acid. This approach allows for rapid diversification of the "tail" region (R-group) to optimize hydrophobic interactions within the TRPM5 transmembrane domain.

Retrosynthetic Analysis

-

Target: N-(1-methyl-1H-indazol-5-yl)-3-(trifluoromethyl)benzamide (Model Compound)

-

Bond Disconnection: Amide bond.

-

Precursors: 1-Methyl-1H-indazol-5-amine + 3-(Trifluoromethyl)benzoic acid.

Experimental Workflow (DOT Visualization)

Caption: Step-by-step synthetic workflow for the preparation of indazole-based TRPM5 modulators.

Detailed Protocol: Amide Coupling

Materials:

-

1-Methyl-1H-indazol-5-amine (CAS: 59040-30-1)

-

3-(Trifluoromethyl)benzoic acid (Representative coupling partner)

-

HATU (Coupling reagent)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Anhydrous N,N-Dimethylformamide)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3-(trifluoromethyl)benzoic acid (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL).

-

Activation: Add HATU (1.2 equiv, 2.4 mmol) and DIPEA (2.5 equiv, 5.0 mmol). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. Note: The solution should turn slightly yellow.

-

Addition: Add 1-Methyl-1H-indazol-5-amine (1.0 equiv, 2.0 mmol) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4–6 hours. Monitor progress by TLC (50% EtOAc/Hexanes) or LC-MS. The amine spot should disappear, and a new, less polar product spot should appear.

-

Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash sequentially with:

-

Saturated NaHCO3 (2 x 30 mL) to remove unreacted acid.

-

Water (2 x 30 mL) to remove DMF.

-

Brine (1 x 30 mL).

-

-

Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO2) using a gradient of 0–60% Ethyl Acetate in Hexanes.

-

Characterization: Verify structure via 1H-NMR (DMSO-d6) and LC-MS (M+H).

Data Summary: Expected Stoichiometry & Yield

| Component | Equiv. | Mol. Weight | Mass/Vol (for 2 mmol scale) | Role |

| Indazole Amine | 1.0 | 147.18 g/mol | 294 mg | Core Scaffold |

| Benzoic Acid | 1.0 | 190.12 g/mol | 380 mg | Tail Group |

| HATU | 1.2 | 380.23 g/mol | 912 mg | Coupling Agent |

| DIPEA | 2.5 | 129.24 g/mol | 870 µL | Base |

| Target Yield | -- | -- | ~500-550 mg (75-85%) | Final Product |

Biological Validation (Self-Validating System)

To confirm the synthesized compound acts as a TRPM5 agonist, a functional FLIPR Calcium Assay is required. This assay validates the compound's ability to potentiate calcium flux in cells expressing TRPM5.

Assay Protocol

Cell Line: HEK293 cells stably transfected with human TRPM5 (hTRPM5-HEK). Control: Parental HEK293 cells (Null control).

-

Seeding: Plate hTRPM5-HEK cells in 384-well black-wall plates (15,000 cells/well) 24 hours prior to assay.

-

Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

-

Compound Addition:

-

Prepare a 10-point dilution series of the synthesized Indazole Agonist.

-

Add compound to cells and incubate for 5 minutes (Pre-incubation).

-

-

Activation: Inject a sub-maximal concentration of ATP (1 µM) or Thapsigargin to trigger internal Ca2+ release. Rationale: TRPM5 requires intracellular Ca2+ to open. The agonist should increase the magnitude of the Ca2+ signal compared to DMSO control.

-

Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR Tetra or similar plate reader.

Validation Criteria:

-

EC50 Calculation: The compound should exhibit a dose-dependent increase in fluorescence with an EC50 < 10 µM.

-

Specificity: No effect should be observed in parental HEK293 cells lacking TRPM5.

References

-

TRPM5 Structure & Function: Prawitt, D., et al. "TRPM5 is a transient Ca2+-activated cation channel responding to rapid changes in [Ca2+]i." Proceedings of the National Academy of Sciences (2003).

-

Indazole Scaffold in Medicinal Chemistry: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry (2011).

-

TRPM5 High Throughput Screening: Palmer, R. K., et al.[1] "High throughput screening assay for the TRPM5 ion channel." U.S. Patent 7,749,730 (Redpoint Bio Corp).[1]

-

Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (2009).

Sources

Strategic Utilization of 1-Methyl-1H-indazol-5-amine as a Privileged Scaffold in CNS Drug Discovery

Application Note & Technical Protocol Guide

Executive Summary: The Indazole Advantage in Neurology

1-Methyl-1H-indazol-5-amine is a high-value "privileged scaffold" in neuropharmacology. Its structural utility lies in its ability to mimic the purine ring of ATP, making it an ideal hinge-binding motif for kinase inhibitors. In neurological research, this specific isomer is critical for developing inhibitors against Leucine-Rich Repeat Kinase 2 (LRRK2) —a primary therapeutic target for Parkinson’s Disease (PD)—and Rho-associated Protein Kinase (ROCK) , a target for neuroregeneration.

Unlike the unmethylated 1H-indazole, the 1-methyl group locks the tautomeric state, improving metabolic stability and blood-brain barrier (BBB) permeability, both non-negotiable requirements for CNS drug candidates.

Application Note: Targeting LRRK2 in Parkinson’s Disease[1][2][3][4]

The Mechanistic Rationale

Mutations in the LRRK2 gene (e.g., G2019S) increase kinase activity, leading to hyperphosphorylation of Rab GTPases (specifically Rab10), lysosomal dysfunction, and dopaminergic neuronal death.

-

Role of 1-Methyl-1H-indazol-5-amine: It serves as the ATP-competitive core. The indazole nitrogen (N2) accepts a hydrogen bond from the kinase hinge region, while the 5-amino group acts as a vector for extending side chains into the solvent-exposed region or the specificity pocket. This extension is crucial for achieving selectivity over other kinases.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the pathological signaling cascade in PD and the intervention point for indazole-based inhibitors.

Figure 1: Mechanism of Action for Indazole-based LRRK2 Inhibitors in Parkinson's Disease pathology.

Protocol A: Chemical Functionalization (Library Generation)

Objective: To synthesize a library of LRRK2 inhibitors using 1-Methyl-1H-indazol-5-amine as the starting scaffold. The 5-amino group is chemically versatile, allowing for amide coupling or urea formation to tune potency.

Materials

-

Scaffold: 1-Methyl-1H-indazol-5-amine (CAS 50593-24-3)[1]

-

Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Solvent).

-

Carboxylic Acids: Diverse library of aromatic/heteroaromatic acids (R-COOH).

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 equiv of R-COOH in anhydrous DMF (0.1 M concentration).

-

Activation: Add 1.2 equiv of HATU and 2.0 equiv of DIPEA. Stir at Room Temperature (RT) for 15 minutes to activate the acid.

-

Coupling: Add 1.0 equiv of 1-Methyl-1H-indazol-5-amine .

-

Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target mass = Mass of Acid + 147.18 - 18.02).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Isolate via flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Success Indicator: Appearance of a new amide peak in ¹H NMR (typically δ 10.0–10.5 ppm for the NH proton).

-

Failure Mode: If no product forms, check for steric hindrance on the carboxylic acid; consider using acid chlorides instead of HATU coupling.

Protocol B: High-Throughput LRRK2 Kinase Assay (TR-FRET)

Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized indazole derivatives against LRRK2 G2019S.

Experimental Logic

This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A specific antibody binds to the phosphorylated product (Lanthascreen™). If the indazole inhibits LRRK2, phosphorylation decreases, reducing the FRET signal.

Workflow Diagram

Figure 2: TR-FRET Kinase Assay Workflow for LRRK2 Inhibitor Screening.

Detailed Procedure

-

Compound Dilution: Prepare 3-fold serial dilutions of the indazole derivatives in 100% DMSO (Top concentration 10 mM). Acoustic dispense 10 nL into a 384-well low-volume plate.

-

Enzyme Addition: Add 2.5 µL of 2x LRRK2 G2019S enzyme buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Pre-Incubation: Centrifuge and incubate for 15 min to allow inhibitor binding.

-

Reaction Initiation: Add 2.5 µL of 2x Substrate/ATP mix (Fluorescein-ERM substrate + Km concentration of ATP).

-

Reaction Stop: After 60 min, add 5 µL of EDTA/Terbium-labeled antibody detection mix.

-

Data Analysis: Read on a plate reader (e.g., EnVision). Calculate the TR-FRET ratio (520 nm / 495 nm). Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Protocol C: Blood-Brain Barrier (BBB) Permeability (PAMPA)

Objective: To determine if the synthesized 1-methyl-1H-indazol-5-amine derivatives can passively cross the BBB, a prerequisite for treating CNS disorders.

Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Donor Plate Preparation: Dissolve compounds in PBS (pH 7.4) with 5% DMSO to a final concentration of 10 µM. Add 200 µL to the donor wells.

-

Membrane Coating: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

-

Acceptor Plate: Add 200 µL of PBS to the acceptor wells.

-

Sandwich & Incubate: Place the acceptor plate on top of the donor plate. Incubate at 25°C for 18 hours in a humidity chamber.

-

Quantification: Separate plates and measure compound concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: Calculate Effective Permeability (

) using the formula:

Data Interpretation Table:

| Permeability ( | Classification | Action Item |

| > 4.0 | High CNS Permeability | Advance to In Vivo PK |

| 2.0 – 4.0 | Moderate Permeability | Optimize Lipophilicity (LogD) |

| < 2.0 | Low CNS Permeability | Reject / Re-design Side Chains |

References

-

MedChemExpress. (n.d.). 1-Methyl-1H-indazol-5-amine Product Information. Retrieved from

-

National Center for Biotechnology Information. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. PubChem.[2] Retrieved from

-

American Chemical Society. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Retrieved from

-

Axon Medchem. (n.d.). LRRK2-IN-1: Potent, ATP-competitive and selective inhibitor.[3] Retrieved from

-

Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazol-5-amine CAS 50593-24-3 Properties. Retrieved from

Sources

- 1. 1-Methyl-1H-indazol-5-amine | 50593-24-3 [sigmaaldrich.com]

- 2. 5-Amino-1-methylquinolinium | C10H11N2+ | CID 950107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1-Methyl-1H-indazol-5-amine in Material Science: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Building Block

1-Methyl-1H-indazol-5-amine, a molecule predominantly recognized for its role as a key intermediate in pharmaceutical synthesis, holds untapped potential within the realm of material science.[1][2] While its journey in drug discovery is well-documented, its inherent electronic and structural attributes suggest a promising future in the design of advanced functional materials. This guide serves to bridge this gap, offering researchers and scientists a comprehensive overview of its prospective applications, grounded in established chemical principles and analogous material systems. We will explore its utility as a foundational component for novel organic electronic materials, providing both the theoretical framework and detailed, actionable protocols to spur innovation in this exciting area.

Section 1: Core Concepts & Rationale for Application

The unique molecular architecture of 1-Methyl-1H-indazol-5-amine, featuring a bicyclic aromatic indazole core and a primary amine substituent, makes it an intriguing candidate for material science applications. The indazole ring system provides a stable, planar scaffold, while the methyl group influences its solubility and electronic properties.[3] The amine group, in particular, is a versatile functional handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular structures.

Electronic Properties and Potential as a Hole-Transporting Material

The presence of the electron-donating amino group on the aromatic indazole core suggests that derivatives of 1-Methyl-1H-indazol-5-amine could exhibit favorable highest occupied molecular orbital (HOMO) energy levels, a critical characteristic for hole-transporting materials (HTMs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The overall electron-rich nature of the molecule can facilitate the movement of positive charge carriers (holes).

A Building Block for Functional Polymers and Coordination Complexes

The primary amine functionality allows for the integration of the 1-Methyl-1H-indazol-5-amine unit into polymeric backbones through techniques like polycondensation or as pendant groups via post-polymerization modification.[4] Such polymers could possess unique photophysical or electronic properties. Furthermore, the nitrogen atoms within the indazole ring and the exocyclic amine can act as ligands for metal ions, opening avenues for the creation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and sensing.[2][5]

Section 2: Application in Organic Light-Emitting Diodes (OLEDs)

A significant area of opportunity for 1-Methyl-1H-indazol-5-amine lies in the development of materials for OLEDs. Its derivatives could function as hosts for phosphorescent emitters or as components in Thermally Activated Delayed Fluorescence (TADF) emitters.

Conceptual Framework: Designing a TADF Emitter

TADF emitters are a class of purely organic molecules that can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLEDs. They are typically designed with a donor-acceptor (D-A) architecture to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The electron-donating 1-Methyl-1H-indazol-5-amine moiety can serve as an effective donor component when coupled with a suitable electron-accepting unit.

Conceptual Design of a TADF Emitter Incorporating 1-Methyl-1H-indazol-5-amine:

Caption: Conceptual D-A structure for a TADF emitter.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a hypothetical hole-transporting material derived from 1-Methyl-1H-indazol-5-amine.

Synthesis of a Diarylamine-Indazole Derivative: A Potential Hole-Transporting Material

This protocol outlines the synthesis of N,N-bis(4-methoxyphenyl)-1-methyl-1H-indazol-5-amine, a molecule designed to possess hole-transporting properties by incorporating triphenylamine-like moieties.

Reaction Scheme:

Caption: Synthetic workflow for the target hole-transporting material.

Materials and Reagents:

| Reagent | Purity | Supplier |

| 1-Methyl-1H-indazol-5-amine | >98% | Sigma-Aldrich |

| 4-Iodoanisole | 99% | Alfa Aesar |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals |

| Xantphos | 98% | Acros Organics |

| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |

| Anhydrous Toluene | 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | HPLC | Fisher Scientific |

| Hexane | HPLC | Fisher Scientific |

| Ethyl Acetate | HPLC | Fisher Scientific |

| Celite® | - | Sigma-Aldrich |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |

Protocol:

-

Reaction Setup:

-

To a flame-dried 100 mL Schlenk flask, add 1-Methyl-1H-indazol-5-amine (1.0 g, 6.79 mmol), 4-iodoanisole (3.48 g, 14.9 mmol, 2.2 eq), sodium tert-butoxide (1.96 g, 20.4 mmol, 3.0 eq), Pd₂(dba)₃ (0.124 g, 0.136 mmol, 2 mol%), and Xantphos (0.235 g, 0.407 mmol, 6 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (40 mL) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at 110 °C under an argon atmosphere for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with dichloromethane (50 mL) and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with additional DCM (2 x 20 mL).

-

Combine the organic filtrates and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting from 9:1 to 7:3).

-

Combine the fractions containing the desired product and evaporate the solvent to yield a solid.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Characterization of Photophysical and Electrochemical Properties

Objective: To evaluate the suitability of the synthesized material as a hole-transporting layer in an OLED.

Protocols:

-

UV-Visible Absorption and Photoluminescence Spectroscopy:

-

Prepare a dilute solution (10⁻⁵ M) of the synthesized compound in a suitable solvent (e.g., toluene or dichloromethane).

-

Record the UV-Vis absorption spectrum to determine the absorption onset and calculate the optical bandgap.

-

Measure the photoluminescence (PL) emission spectrum upon excitation at the absorption maximum to determine the emission wavelength.

-

-

Cyclic Voltammetry (CV):

-

Perform CV measurements in a three-electrode cell configuration with a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.

-

Use a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane as the supporting electrolyte.

-

Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Determine the oxidation potential (Eₒₓ) of the compound to estimate the HOMO energy level using the following equation:

-

HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

-

-

Section 4: Data Interpretation and Future Directions

The successful synthesis and characterization of derivatives of 1-Methyl-1H-indazol-5-amine will provide valuable insights into its potential in material science.

Expected Outcomes and Interpretation:

| Parameter | Expected Value/Characteristic | Implication for Material Performance |

| HOMO Energy Level | -5.0 to -5.5 eV | Suitable for efficient hole injection from standard anodes like ITO. |

| Thermal Stability | High decomposition temperature (T_d > 300 °C) | Essential for device stability and longevity under operational conditions. |

| Film-Forming Ability | Formation of smooth, amorphous films | Crucial for fabricating uniform and efficient device layers. |

Future Research:

-

Device Fabrication and Testing: Incorporate the synthesized material as a hole-transporting layer in an OLED and evaluate its performance in terms of current efficiency, power efficiency, and external quantum efficiency.

-

Synthesis of TADF Emitters: Utilize 1-Methyl-1H-indazol-5-amine as a donor moiety and couple it with various acceptor units to synthesize novel TADF emitters.

-

Polymer Synthesis: Explore the polymerization of monomers derived from 1-Methyl-1H-indazol-5-amine to create functional polymers for organic electronics.

Conclusion

While 1-Methyl-1H-indazol-5-amine is a well-established player in the pharmaceutical industry, its potential in material science is a nascent field ripe for exploration. Its inherent electronic properties and synthetic versatility make it a compelling building block for a new generation of organic electronic materials. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for further research and development, ultimately unlocking the full potential of this intriguing molecule.

References

-

Chem-Impex. (n.d.). 1-méthyl-1H-indazol-5-ylamine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine. Retrieved from [Link]

-

Klinger, D. (n.d.). Research Core: Design and Synthesis of Functional Polymer Building Blocks. Klinger-Lab. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Methyl-1H-indazol-5-amine in the Development of Diagnostic Agents

Authored by: A Senior Application Scientist

Introduction: The Versatile Indazole Scaffold in Molecular Imaging

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] Its derivatives have shown promise in oncology, neurology, and inflammatory diseases.[1][3] 1-Methyl-1H-indazol-5-amine, in particular, serves as a crucial synthetic intermediate, providing a versatile platform for the development of highly specific and potent bioactive molecules.[4] This document provides a detailed guide on the application of 1-Methyl-1H-indazol-5-amine in the development of diagnostic agents, with a specific focus on creating a novel Positron Emission Tomography (PET) tracer for imaging Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy.[5][6]

The Rationale: Targeting PARP with an Indazole-Based PET Tracer

PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[6] However, the expression and activity of PARP can vary significantly between patients and even within different tumors in the same patient. A non-invasive method to quantify PARP expression in vivo would be invaluable for patient selection, treatment monitoring, and understanding drug resistance. PET imaging offers this capability, and a well-designed PET tracer can provide a real-time, three-dimensional map of its target.

The 1-Methyl-1H-indazol-5-amine moiety can be elaborated to mimic the nicotinamide pharmacophore of NAD+, the natural substrate of PARP, allowing it to bind to the enzyme's active site.[6] By incorporating a positron-emitting radionuclide, such as Fluorine-18, into a molecule built upon this scaffold, we can create a diagnostic agent for imaging PARP expression.

Core Synthesis Pathway: From Starting Material to Radiolabeled Tracer

The overall workflow for developing a PARP-targeted PET tracer from 1-Methyl-1H-indazol-5-amine involves a multi-step chemical synthesis to create a suitable precursor for radiolabeling, followed by the radiolabeling reaction itself, and finally, rigorous quality control.

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Synthetic Routes to Bioactive Molecules from 1-Methyl-1H-indazol-5-amine: An Application Guide for Medicinal Chemists

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique structural and electronic properties allow for diverse functionalization, making it a versatile building block in drug discovery. Among the various indazole derivatives, 1-Methyl-1H-indazol-5-amine serves as a crucial starting material for the synthesis of a range of bioactive molecules, particularly kinase inhibitors for oncology.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes to valuable bioactive compounds starting from 1-Methyl-1H-indazol-5-amine. We will delve into the strategic considerations behind key synthetic transformations and provide detailed, actionable protocols.

The primary amino group at the C5 position of 1-Methyl-1H-indazol-5-amine offers a reactive handle for a variety of chemical modifications, including nucleophilic substitution, acylation, and condensation reactions. These transformations allow for the strategic introduction of diverse pharmacophores, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies & Applications

The primary utility of 1-Methyl-1H-indazol-5-amine in drug discovery lies in its role as a key building block for ATP-competitive kinase inhibitors. The indazole core often acts as a hinge-binding motif, while the exocyclic amino group provides a vector for introducing substituents that can occupy other pockets of the kinase active site, thereby conferring potency and selectivity.

A prevalent strategy involves the reaction of 1-Methyl-1H-indazol-5-amine with substituted pyrimidines, a common core in many kinase inhibitors. This is exemplified in the synthesis of various inhibitors targeting kinases such as Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancer.[5][6]

Below, we outline a key synthetic workflow for the preparation of N-(1-methyl-1H-indazol-5-yl)pyrimidin-4-amine derivatives, which are precursors to potent kinase inhibitors.

Application Example 1: Synthesis of N-Aryl-N'-(1-methyl-1H-indazol-5-yl)pyrimidine-2,4-diamines as Potential Kinase Inhibitors

This section details a representative synthetic route to a class of compounds with potential as kinase inhibitors, starting from 1-Methyl-1H-indazol-5-amine. The strategy involves a two-step nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine scaffold.

Workflow Diagram

Caption: Synthetic workflow for N-Aryl-N'-(1-methyl-1H-indazol-5-yl)pyrimidine-2,4-diamines.

Scientific Rationale

The choice of a di-chlorinated pyrimidine is strategic. The chlorine atoms at the C2 and C4 positions exhibit different reactivities towards nucleophilic substitution, allowing for a sequential and controlled introduction of different amine nucleophiles. The C4 position is generally more electrophilic and thus more susceptible to initial attack by the 1-Methyl-1H-indazol-5-amine.[7] The subsequent substitution at the C2 position allows for the introduction of a diverse range of substituted anilines, enabling the exploration of the structure-activity relationship (SAR) of the final compounds.

The use of a base such as diisopropylethylamine (DIPEA) in the first step is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The second substitution is often acid-catalyzed to protonate the pyrimidine ring, further activating it towards nucleophilic attack by the less nucleophilic aromatic amine.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indazol-5-amine

-

To a solution of 1-Methyl-1H-indazol-5-amine (1.0 eq) in ethanol, add 2,4-dichloropyrimidine (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the desired intermediate.

| Parameter | Value | Rationale |

| Solvent | Ethanol | Good solvent for reactants, allows for reflux at a suitable temperature. |

| Base | DIPEA | Non-nucleophilic base to scavenge HCl without competing in the SNAr reaction. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |

| Work-up | Filtration | The product is often poorly soluble in the reaction solvent upon cooling, allowing for easy isolation. |

Step 2: Synthesis of N-Aryl-N'-(1-methyl-1H-indazol-5-yl)pyrimidine-2,4-diamine

-

To a suspension of N-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indazol-5-amine (1.0 eq) in butanol, add the desired substituted aniline (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

| Parameter | Value | Rationale |

| Solvent | Butanol | Higher boiling point than ethanol, allowing for reaction with less reactive anilines. |

| Catalyst | HCl | Protonates the pyrimidine ring, increasing its electrophilicity for the second SNAr. |

| Temperature | Reflux | Ensures sufficient energy for the reaction to proceed to completion. |

| Purification | Chromatography/Recrystallization | Necessary to remove any unreacted starting materials and byproducts. |

Application Example 2: Acylation of 1-Methyl-1H-indazol-5-amine

Acylation of the 5-amino group is another fundamental transformation to introduce diverse functionalities. This can be a key step in the synthesis of various bioactive molecules, including inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP).[8]

General Acylation Workflow

Caption: General workflow for the acylation of 1-Methyl-1H-indazol-5-amine.

Scientific Rationale

The acylation of 1-Methyl-1H-indazol-5-amine proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A base is typically required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the initially formed tetrahedral intermediate, facilitating the elimination of the leaving group.

Detailed Experimental Protocol: Synthesis of N-(1-methyl-1H-indazol-5-yl)acetamide

-

Dissolve 1-Methyl-1H-indazol-5-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et3N) or pyridine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent, for instance, acetyl chloride or acetic anhydride (1.1 eq), dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Value | Rationale |

| Solvent | DCM/THF | Aprotic solvents that are unreactive towards the acylating agent. |

| Base | Et3N/Pyridine | Acts as an acid scavenger and can also catalyze the reaction. |

| Temperature | 0 °C to RT | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. |

| Work-up | Aqueous wash and extraction | Removes the salt byproduct and excess base. |

Conclusion

1-Methyl-1H-indazol-5-amine is a highly valuable and versatile starting material in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and execute synthetic routes to novel compounds with therapeutic potential. The ability to perform selective nucleophilic aromatic substitutions and acylations on this scaffold opens up a vast chemical space for exploration in drug discovery programs.

References

-

Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

-

Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

-

El-Sayed, N. N. E., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. [Link]

-

Hardy, A., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed. [Link]

-

Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. National Institutes of Health. [Link]

-

Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

-

Ciavolella, A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

-

Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

-

Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][2][3]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 1-Methyl-1H-indazol-5-amine in agrochemical development.

Application Note: Strategic Utilization of 1-Methyl-1H-indazol-5-amine in Agrochemical Discovery

Executive Summary

1-Methyl-1H-indazol-5-amine (CAS: 50593-24-3) acts as a high-value "privileged scaffold" in the design of next-generation agrochemicals. Unlike simple anilines used in legacy pesticides, the indazole core offers a unique combination of lipophilicity, hydrogen-bond acceptor capability (N2), and metabolic stability. This guide details its application as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Urea-based herbicides , providing validated synthetic workflows and structure-activity relationship (SAR) insights.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | 1-Methyl-1H-indazol-5-amine |

| CAS Number | 50593-24-3 |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Appearance | Brown to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

| pKa (Calculated) | ~3.85 (Conjugate acid) |

| Key Functional Group | Primary aromatic amine (C5-NH₂) |

Application Areas in Agrochemicals

Next-Generation SDHI Fungicides

The primary utility of 1-Methyl-1H-indazol-5-amine is as a bioisostere for the aniline moiety found in commercial SDHI fungicides (e.g., Bixafen, Penthiopyrad).

-

Mechanism: The amide derivatives bind to the ubiquinone-binding pocket (Q-site) of the fungal Succinate Dehydrogenase complex (Complex II).

-

Design Strategy (Scaffold Hopping): Replacing the phenyl ring of standard SDHIs with the 1-methylindazole system can enhance π-π stacking interactions with tyrosine residues (e.g., Tyr58) in the active site while altering the metabolic clearance profile.

Novel Urea-Based Herbicides

The 5-amino group serves as a nucleophile to generate diarylureas .

-

Target: Acetohydroxyacid synthase (AHAS) or Protoporphyrinogen Oxidase (PPO).

-

SAR Insight: While 4- and 6-substituted indazoles are common in auxin mimics, the 5-substituted ureas explore a distinct vector in the binding pocket, often improving selectivity against dicotyledonous weeds.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-indazol-5-amine

Rationale: Commercial batches often contain oxidation impurities. In-house reduction ensures fresh, reactive amine.

Reagents:

-

1-Methyl-5-nitro-1H-indazole (Starting Material)

-

Iron Powder (325 mesh)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol (EtOH) / Water (H₂O)

Workflow:

-

Dissolution: Dissolve 1-methyl-5-nitro-1H-indazole (1.0 eq) in EtOH:H₂O (3:1 v/v).

-

Activation: Add NH₄Cl (5.0 eq) and Iron powder (4.0 eq).

-

Reflux: Heat to 80°C with vigorous stirring for 2 hours. Monitor by TLC (fades yellow nitro spot, appears blue fluorescent amine spot).

-

Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot EtOH.

-

Isolation: Concentrate filtrate. Partition residue between EtOAc and sat. NaHCO₃. Dry organic layer (Na₂SO₄) and evaporate.

-

Yield: Typically >90% as a brown solid.

Protocol B: General Amide Coupling (SDHI Library Generation)

Rationale: To generate a library of carboxamide fungicide candidates.

Reagents:

-

1-Methyl-1H-indazol-5-amine (1.0 eq)

-

Heterocyclic Acid Chloride (e.g., 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride) (1.1 eq)

-

Triethylamine (TEA) or DIPEA (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Charge: In a dry vial, dissolve the amine (1.0 eq) and TEA (1.5 eq) in DCM (5 mL/mmol).

-

Addition: Cool to 0°C. Add the acid chloride (1.1 eq) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Add water. Separate phases. Wash organic layer with 1M HCl (removes unreacted amine) then Brine.

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualizing the Discovery Workflow

Caption: Figure 1. Divergent synthesis workflow utilizing 1-Methyl-1H-indazol-5-amine as a core scaffold for fungicide and herbicide discovery.

Analytical Quality Control

Method: Reverse-Phase HPLC-MS

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV 254 nm / MS (ESI+).

-

Expected Retention: Early eluter (~30-40% B) due to polar amine.

-

Mass Spec: Look for [M+H]⁺ = 148.2 m/z.

Safety & Handling (GHS)

-

Signal Word: DANGER

-

H301: Toxic if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

Precaution: Handle in a fume hood. Avoid dust generation. This compound is a potent sensitizer; double-gloving (Nitrile) is recommended.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. Retrieved from [Link]

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.[2] Retrieved from [Link]

-

Zhao, C. R., et al. (2013).[2] Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines.[2] Bioorganic & Medicinal Chemistry Letters.[2] Retrieved from [Link]

-

Ye, Y. H., et al. (2019).[3] Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors.[3] Pesticide Biochemistry and Physiology. Retrieved from [Link]

Sources

- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Design and Development of Novel Kinase Inhibitors Featuring the Indazole Scaffold

Abstract

The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique structural and electronic properties enable it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across the kinome.[2] This application note provides a comprehensive guide for researchers on the rational design, synthesis, and evaluation of novel kinase inhibitors built upon the indazole core. We will delve into the mechanistic basis for the utility of this scaffold, provide detailed, field-proven protocols for inhibitor characterization, and outline a strategic workflow for advancing from a hit compound to a lead candidate.

Introduction: The Central Role of Kinases and the Rationale for the Indazole Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] This has made them one of the most important classes of therapeutic targets in modern drug discovery. The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a highly successful therapeutic strategy.[4] However, achieving selectivity remains a significant challenge due to the high degree of conservation in the ATP-binding pocket across the more than 500 kinases in the human kinome.[4][5][6]

The indazole scaffold offers several distinct advantages in navigating this challenge:

-

Bioisosteric Replacement: Indazole can serve as a bioisostere for other aromatic systems like indoles or phenols, often leading to improved metabolic stability and pharmacokinetic properties.[1]

-

Hinge-Binding Motif: The nitrogen atoms of the indazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with the backbone of the kinase hinge region.[1][2]

-

Versatile Substitution: The indazole core provides multiple positions for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[7][8]

A number of successful, commercially available kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, validating its utility in drug design.[9]

The Kinase Inhibitor Discovery Workflow

The process of developing a novel kinase inhibitor is a multi-stage endeavor that integrates computational design, chemical synthesis, and rigorous biological evaluation. The following workflow provides a strategic framework for advancing an indazole-based inhibitor program.

Caption: Workflow for assessing kinase inhibitor selectivity.

Procedure (using a commercial service):

-

Compound Submission: Prepare and ship the indazole compound at a specified concentration and volume, typically in DMSO.

-

Panel Selection: Choose the desired kinase panel. A broad panel (e.g., >200 kinases) is recommended for initial lead compounds.

-

Screening: The service will perform single-concentration inhibition assays (e.g., at 1 µM) against the entire panel.

-

Data Reporting: The results are typically provided as percent inhibition for each kinase. This data can be visualized using a kinome map to provide a clear picture of the compound's selectivity profile.

-

Follow-up: For any significant off-target hits, full IC50 curves should be determined to quantify the potency of these interactions.

Protocol 3: Cell-Based Target Engagement and Proliferation Assay

Moving from a biochemical to a cellular context is essential to confirm that the inhibitor can enter cells, engage its target, and exert a biological effect. [10][11] Part A: Western Blot for Target Phosphorylation

Principle: This protocol assesses whether the inhibitor blocks the kinase's activity inside the cell by measuring the phosphorylation of a known downstream substrate.

Materials:

-

Cancer cell line known to depend on the target kinase (e.g., MCF-7 for PLK4).

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

Indazole inhibitor.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (total target kinase, phospho-target kinase, phospho-substrate, and a loading control like GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

Protein electrophoresis and Western blotting equipment.

Procedure:

-

Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the indazole inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash extensively and add chemiluminescence substrate.

-

Image the blot using a digital imager.

-

-

Analysis: A dose-dependent decrease in the phosphorylation of the target's substrate indicates successful target engagement and inhibition.

Part B: Cell Proliferation Assay (e.g., CellTiter-Glo®)

Principle: This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. A reduction in cell viability upon treatment suggests the inhibitor has an anti-proliferative effect.

Procedure:

-

Cell Plating: Seed cells in a 96-well clear-bottom white plate at a low density (e.g., 2,000-5,000 cells/well) and allow to adhere overnight.

-

Compound Treatment: Add serially diluted indazole inhibitor to the wells.

-

Incubation: Incubate the plate for 72 hours in a cell culture incubator.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of inhibitor concentration.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the above protocols will fuel the SAR cycle. The goal is to systematically modify the indazole scaffold to improve potency, selectivity, and drug-like properties. [12][13]

Caption: Key modification points on the indazole scaffold for SAR studies.

Key Considerations for Optimization:

-

Hinge Binding: Maintain or enhance the core interactions with the kinase hinge.

-